Uralenol

描述

准备方法

合成路线和反应条件

乌拉诺醇可以通过多种化学反应合成,这些反应涉及对其前体化合物的修饰。 一种常见的方法涉及使用密度泛函理论来预测乌拉诺醇及其衍生物的反应性 . 乌拉诺醇的制备通常涉及从甘草根中提取,然后进行纯化过程以分离该化合物 .

工业生产方法

乌拉诺醇的工业生产通常涉及使用乙醇或甲醇等溶剂从甘草根中进行大规模提取。 然后,提取物经受色谱技术以纯化乌拉诺醇。 该过程可能还涉及使用高效液相色谱等先进技术来确保化合物的纯度和质量 .

化学反应分析

科学研究应用

Chemical Properties and Sources

Uralenol is primarily derived from Glycyrrhiza uralensis, a plant known for its medicinal properties. It has been identified as an active component with various biological activities, including anti-inflammatory and antioxidant effects .

Pharmacological Applications

2.1 Antitumor Activity

This compound has shown promise in antitumor research. Studies have indicated that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of flavonoids, including this compound, exhibited significant cytotoxic effects against human colon cancer cells with IC values indicating potent activity .

2.2 Anti-inflammatory Effects

Research has highlighted this compound's role in reducing inflammatory markers in chronic prostatitis models. The compound was part of a network pharmacology study that identified its efficacy in inhibiting the expression of inflammatory factors such as prostaglandin E2 (PGE2) .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various fields:

- Case Study 1 : A study on the structural modifications of flavonoids showed that this compound derivatives had enhanced antitumor activity compared to their parent compounds, indicating the importance of structural optimization in drug design .

- Case Study 2 : In a pharmacokinetic analysis involving chronic nonbacterial prostatitis, this compound was identified as one of the key active components that significantly reduced inflammation in rat models .

作用机制

乌拉诺醇主要通过其抗氧化活性发挥作用。 该化合物通过从其羟基捐赠氢原子来清除自由基,形成更稳定的半醌自由基 . 这种机制有助于减少氧化应激并预防细胞损伤。 乌拉诺醇还抑制蛋白酪氨酸磷酸酶 1B,该酶在胰岛素受体的去磷酸化中起作用,从而增强胰岛素信号传导 .

与相似化合物的比较

乌拉诺醇通常与从甘草根中提取的其他黄酮类化合物进行比较,例如新乌拉诺醇、异甘草素和甘草素 .

新乌拉诺醇: 与乌拉诺醇类似,新乌拉诺醇是一种强效抗氧化剂,但已被发现是更好的羟基和氢过氧自由基清除剂.

异甘草素: 该化合物通过氢原子转移和自由基加成形成机制捕获自由基.

甘草素: 它主要通过氢原子转移机制捕获自由基.

相似化合物的比较

Uralenol is often compared with other flavonoids extracted from licorice root, such as neothis compound, isoliquiritigenin, and liquiritigen .

Neothis compound: Similar to this compound, neothis compound is a potent antioxidant but has been found to be a better scavenger of hydroxyl and hydroperoxyl radicals.

Isoliquiritigenin: This compound captures free radicals through both hydrogen atom transfer and radical adduct formation mechanisms.

Liquiritigen: It primarily captures free radicals through the hydrogen atom transfer mechanism.

This compound’s uniqueness lies in its specific reactivity sites and its dual role as an antioxidant and a protein tyrosine phosphatase 1B inhibitor .

生物活性

Uralenol, a compound belonging to the class of terpenoids, is gaining attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, antimicrobial effects, and potential applications in medicine. The findings are supported by case studies and relevant research data.

Antioxidant Activity

This compound has been studied for its ability to scavenge free radicals, which is critical for preventing oxidative stress-related diseases. A theoretical study tracked ten reaction pathways of this compound and Neothis compound in both gas and water phases, demonstrating their capacity to neutralize reactive oxygen species (ROS) effectively .

Key Findings:

- This compound exhibited significant radical scavenging activity against both DPPH and ABTS radicals.

- The compound showed a dose-dependent relationship in its antioxidant capacity, with higher concentrations leading to increased scavenging effects.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various pathogens, including bacteria and fungi. The structural features of this compound contribute to its biological activity, particularly its lipophilicity, which enhances membrane permeability.

Case Study:

A study evaluated the antibacterial effects of this compound against Staphylococcus aureus strains, including methicillin-resistant strains (MRSA). Results indicated that this compound significantly inhibited bacterial growth, with minimum inhibitory concentration (MIC) values comparable to those of standard antibiotics .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate Inhibition |

| Escherichia coli | 32 | Weak Inhibition |

The proposed mechanism through which this compound exerts its antimicrobial effects includes:

- Membrane Disruption : this compound interacts with bacterial membranes, leading to structural alterations that compromise cell integrity.

- ROS Generation : The compound may induce oxidative stress within microbial cells, further contributing to its antibacterial efficacy.

In Vivo Studies

In vivo studies have also been conducted to assess the anti-inflammatory properties of this compound. Animal models have shown that administration of this compound can reduce inflammation markers significantly.

Research Findings:

- Administration of this compound led to a reduction in pro-inflammatory cytokines in animal models.

- The compound demonstrated potential as an anti-inflammatory agent in conditions such as arthritis and other inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparative analysis was conducted with related compounds such as Neothis compound and other prenylated flavonoids.

| Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Neothis compound | Moderate | Weak | Moderate |

| Prenylated Flavonoids | Very High | High | Low |

属性

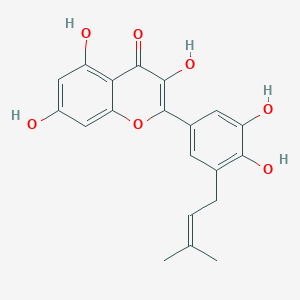

IUPAC Name |

2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-9(2)3-4-10-5-11(6-14(23)17(10)24)20-19(26)18(25)16-13(22)7-12(21)8-15(16)27-20/h3,5-8,21-24,26H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMWVGHYSNATOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160946 | |

| Record name | Uralenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Uralenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

139163-15-8 | |

| Record name | Uralenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139163-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uralenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139163158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uralenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uralenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170.5 - 172.5 °C | |

| Record name | Uralenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。